

rubidium iodide fundamental chemical properties

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Compound of Interest

Compound Name: *Rubidium iodide*

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An In-depth Technical Guide to the Fundamental Chemical Properties of **Rubidium Iodide**

This guide provides a comprehensive overview of the core chemical properties of **rubidium iodide** (RbI), tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data, experimental protocols, and visualizations of key processes and relationships to support advanced research and application.

Core Chemical and Physical Properties

Rubidium iodide is an inorganic salt composed of rubidium and iodine. It presents as a white, crystalline solid and is known for its high solubility in water and solubility in alcohols.[1][2][3][4] It is stable under normal conditions but can be sensitive to light and air, potentially discoloring over time.[3][5]

Table 1: General and Physical Properties of Rubidium Iodide

Property	Value	References
Chemical Formula	RbI	[1]
Molar Mass	212.3723 g/mol	[1]
Appearance	White crystalline solid	[1][6]
Density	3.110 - 3.55 g/cm ³	[1][5][7]
Melting Point	642 - 656 °C	[1][5][6]
Boiling Point	1300 - 1304 °C	[1][5][6]
Refractive Index (n _D)	1.6474	[5][7]
Magnetic Susceptibility (χ)	-72.2·10 ⁻⁶ cm ³ /mol	[1]

Table 2: Crystal Structure of Rubidium Iodide

Property	Value	References
Crystal System	Cubic	[7]
Structure Type	Sodium Chloride (Rock Salt)	[1][6][8]
Space Group	Fm-3m	[9]
Lattice Constant (a)	7.326 Å	[1]
Rb-I Bond Length	3.66 Å	[1]
Coordination Geometry	6-coordinate octahedral for both Rb ⁺ and I ⁻	[8]

Table 3: Solubility of Rubidium Iodide

Solvent	Solubility	Temperature (°C)	References
Water	152 g / 100 mL	17	[1][5]
Ethanol	Soluble	Not specified	[4][5]
Acetonitrile	1.350 g / 100 cm ³	25	[10]
Propionitrile	0.305 g / 100 cm ³	25	[10]
Nitromethane	0.518 g / 100 cm ³	25	[10]
Acetone	0.674 g / 100 cm ³	25	[10]
Liquid Ammonia	Soluble	Not specified	[2][10]

Table 4: Thermodynamic and Toxicological Properties

Property	Value	References
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-328.7 kJ/mol	[1]
Standard Molar Entropy (S°_{298})	118.11 J/(K·mol)	[1]
Band Gap	6.1 eV (direct)	[11]
LD ₅₀ (oral, rat)	4708 mg/kg	[1][10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key research application of **rubidium iodide** are provided below.

Synthesis of Rubidium Iodide via Neutralization

This protocol describes the synthesis of **rubidium iodide** from the reaction of rubidium hydroxide with hydroiodic acid.[1][8]

Materials:

- Rubidium hydroxide (RbOH) solution

- Hydroiodic acid (HI), ~57% in water
- Deionized water
- pH indicator (e.g., litmus paper or pH meter)
- Stir plate and magnetic stir bar
- Beaker and graduated cylinders
- Heating mantle or hot plate
- Crystallizing dish

Procedure:

- Carefully measure a specific volume of rubidium hydroxide solution into a beaker equipped with a magnetic stir bar.
- Place the beaker on a stir plate and begin gentle stirring.
- Slowly add hydroiodic acid dropwise to the RbOH solution. The reaction is exothermic, so monitor the temperature.
 - Reaction: $\text{RbOH(aq)} + \text{HI(aq)} \rightarrow \text{RbI(aq)} + \text{H}_2\text{O(l)}$
- Continuously monitor the pH of the solution. Continue adding HI until the solution is neutral ($\text{pH} \approx 7$).
- Once neutralized, gently heat the solution to evaporate a portion of the water, thereby concentrating the **rubidium iodide** solution.
- Transfer the concentrated solution to a crystallizing dish.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of RbI.

- Collect the white crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure **rubidium iodide**.

Purification by Recrystallization

This general protocol is for purifying synthesized or commercially obtained **rubidium iodide** to remove impurities.[\[5\]](#)

Materials:

- Crude **rubidium iodide**
- High-purity deionized water (or another suitable solvent in which solubility decreases significantly with temperature)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **rubidium iodide** in an Erlenmeyer flask.
- Add a minimum amount of hot deionized water to the flask while heating and stirring until the solid just dissolves. Avoid adding excess solvent to ensure good recovery.[\[12\]](#)
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and boiling the solution for a few minutes.[\[12\]](#)
- If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

- Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will prevent contamination and slow down cooling, which encourages the formation of larger, purer crystals.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
- Collect the purified crystals using vacuum filtration.
- Wash the crystals on the filter with a minimal amount of ice-cold solvent.
- Dry the purified **rubidium iodide** crystals thoroughly.

General Protocol for In Vitro Cytotoxicity Assay

To assess the potential toxicity of **rubidium iodide** on a cellular level, a standard colorimetric assay such as one using a tetrazolium salt (e.g., WST-8 in the Cell Counting Kit-8) can be employed. This protocol provides a general framework.

Materials:

- Cell line of interest (e.g., HeLa, HepG2)
- Complete cell culture medium
- 96-well microplate
- **Rubidium iodide**, sterile-filtered solution in culture medium
- Cell Counting Kit-8 (or similar viability reagent)
- Microplate reader

Procedure:

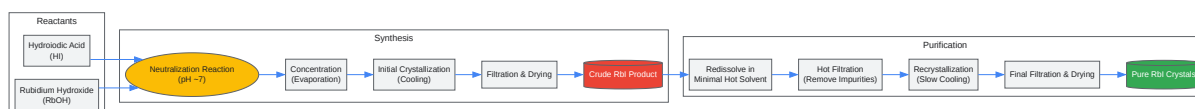
- Seed the 96-well plate with cells at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

- Prepare serial dilutions of the sterile **rubidium iodide** solution in complete culture medium to create a range of test concentrations.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of RbI (and a vehicle control).
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of the Cell Counting Kit-8 solution to each well.[\[13\]](#)
- Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 into a colored formazan product.
- Measure the absorbance at 450 nm using a microplate reader.[\[13\]](#)
- Calculate the cell viability as a percentage relative to the untreated control cells. Plot the viability against the RbI concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to **rubidium iodide**.

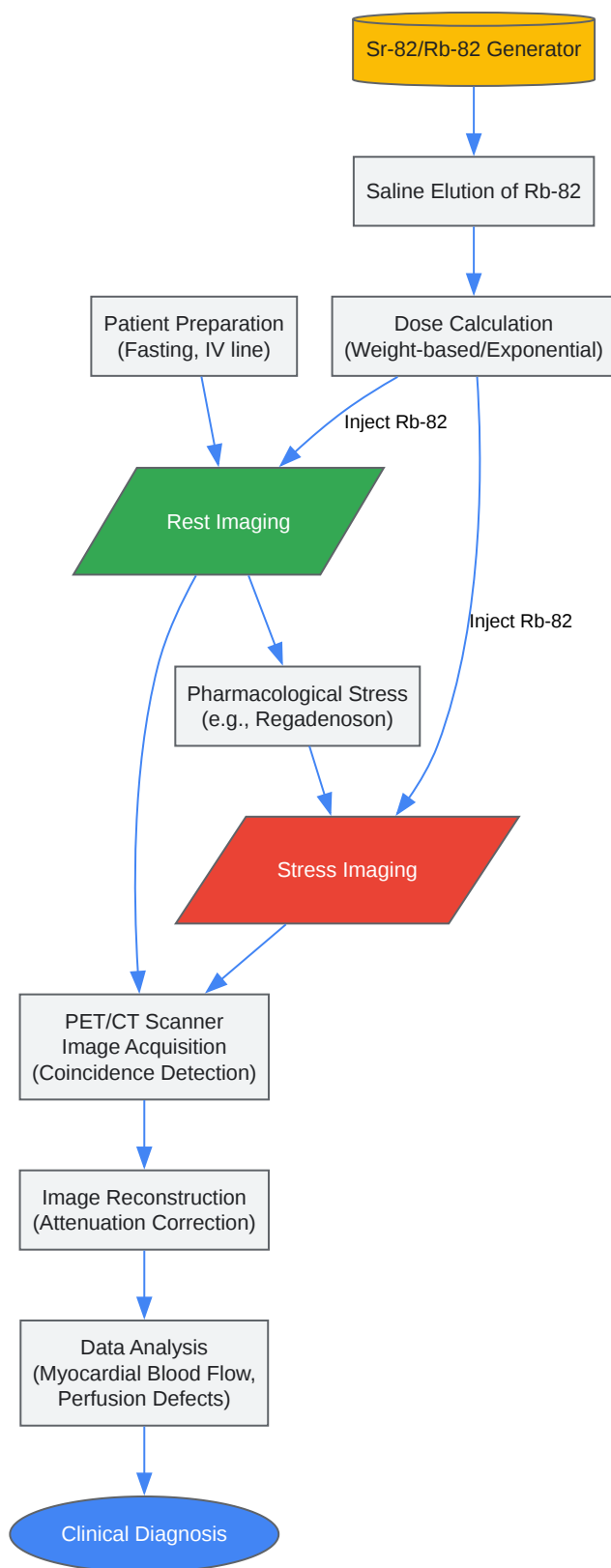
Diagram 1: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Rubidium Iodide**.

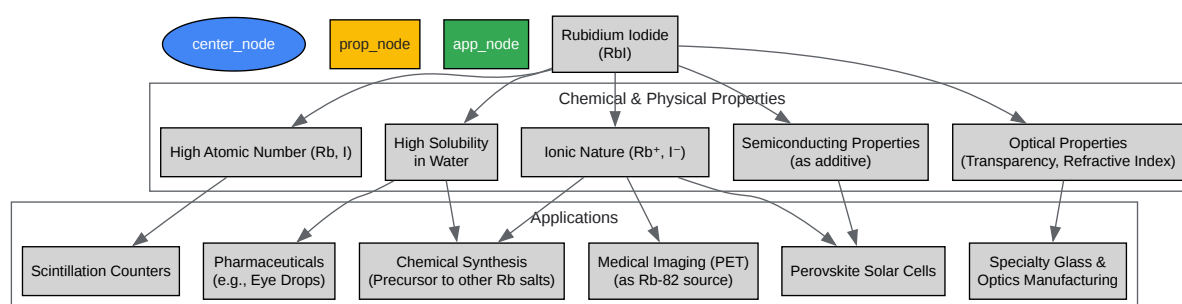
Diagram 2: Experimental Workflow for Cardiac PET Imaging



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Caption: Workflow for Rubidium-82 Myocardial Perfusion PET/CT Imaging.

Diagram 3: Relationship Between Properties and Applications



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Caption: Logical relationships between RbI's properties and its applications.

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